

An In-depth Technical Guide to N-Allyloxyphthalimide: Structure and Spectral Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Allyloxyphthalimide**

Cat. No.: **B1272531**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure and spectral characteristics of **N-Allyloxyphthalimide** and its derivatives. The information presented is intended to support research and development activities in organic synthesis and medicinal chemistry.

Chemical Structure

N-Allyloxyphthalimide is a derivative of N-hydroxyphthalimide where an allyl group is attached to the nitrogen atom via an oxygen atom. The core structure consists of a phthalimide group, which is an imide functional group fused to a benzene ring.

Caption: Connectivity diagram of **N-Allyloxyphthalimide**.

Spectral Data

The following tables summarize the key spectral data for **N-allyloxyphthalimide** derivatives, which are crucial for their identification and characterization. The data provided is for representative **N-allyloxyphthalimide** compounds as detailed in the cited literature.

Table 1: NMR Spectral Data of 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione[1]

¹ H NMR (300 MHz, CDCl ₃)	¹³ C NMR (75 MHz, CDCl ₃)
Chemical Shift (δ , ppm)	Assignment
7.91-7.66 (m, 4H)	Aromatic H
6.17-5.99 (m, 1H)	Vinylic H
5.98-5.85 (m, 1H)	Vinylic H
4.73 (d, J=5.0 Hz, 1H)	O-CH
2.25-1.51 (m, 6H)	Aliphatic H

Table 2: Predicted IR Absorption Bands for **N-Allyloxyphthalimide**

Functional Group	Vibrational Mode	Expected Absorption (cm ⁻¹)	Intensity
C=O (Imide)	Stretching	1790-1740	Strong
C=C (Aromatic)	Stretching	1600-1450	Medium to Weak
C=C (Allyl)	Stretching	1680-1620	Variable
C-O	Stretching	1300-1000	Strong
=C-H (Aromatic)	Bending (out-of-plane)	900-680	Strong
=C-H (Allyl)	Stretching	3100-3010	Medium
C-H (Aliphatic)	Stretching	2950-2850	Medium

Table 3: Mass Spectrometry Data for 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione[[1](#)]

Technique	Ionization Mode	Calculated m/z	Found m/z
HRMS	ESI	[M+H] ⁺ 244.0968	244.0966

Experimental Protocols

The synthesis and characterization of **N-allyloxyphthalimides** can be achieved through various methods. A general electrochemical approach is described below, along with standard analytical procedures.

3.1. General Procedure for Electrochemical Synthesis[2]

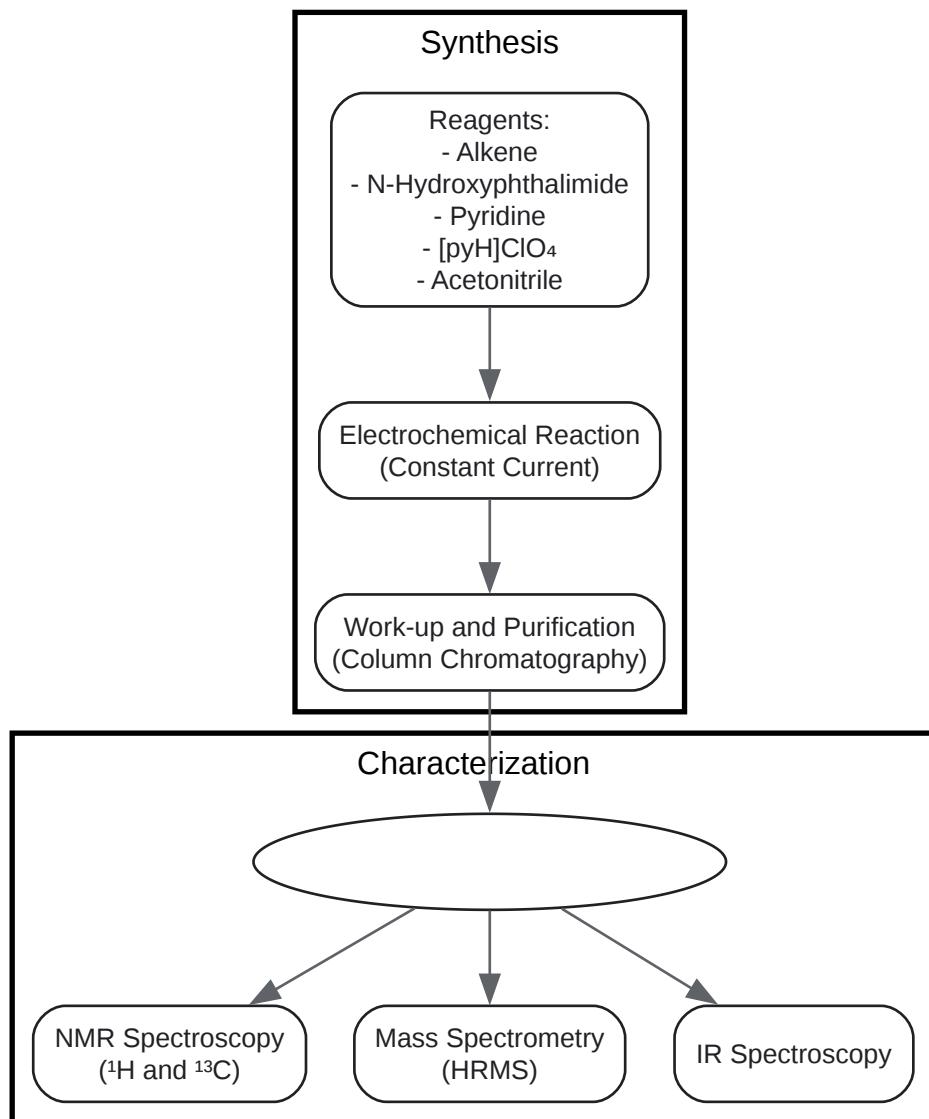
A solution of an alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol), pyridine (0.5 mmol), and [pyH]ClO₄ (0.5 mmol) in 10.0 mL of acetonitrile is electrolyzed in an undivided 10 mL cell. The cell is equipped with a carbon felt anode and a platinum wire cathode. The electrolysis is carried out under a constant current of 50 mA at 25 °C with magnetic stirring. After the reaction is complete, the product is isolated and purified using column chromatography.

3.2. NMR Spectroscopy[1]

¹H and ¹³C NMR spectra are recorded on a Bruker AVANCE II 300 spectrometer at 300 and 75 MHz, respectively. The solvent used is deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

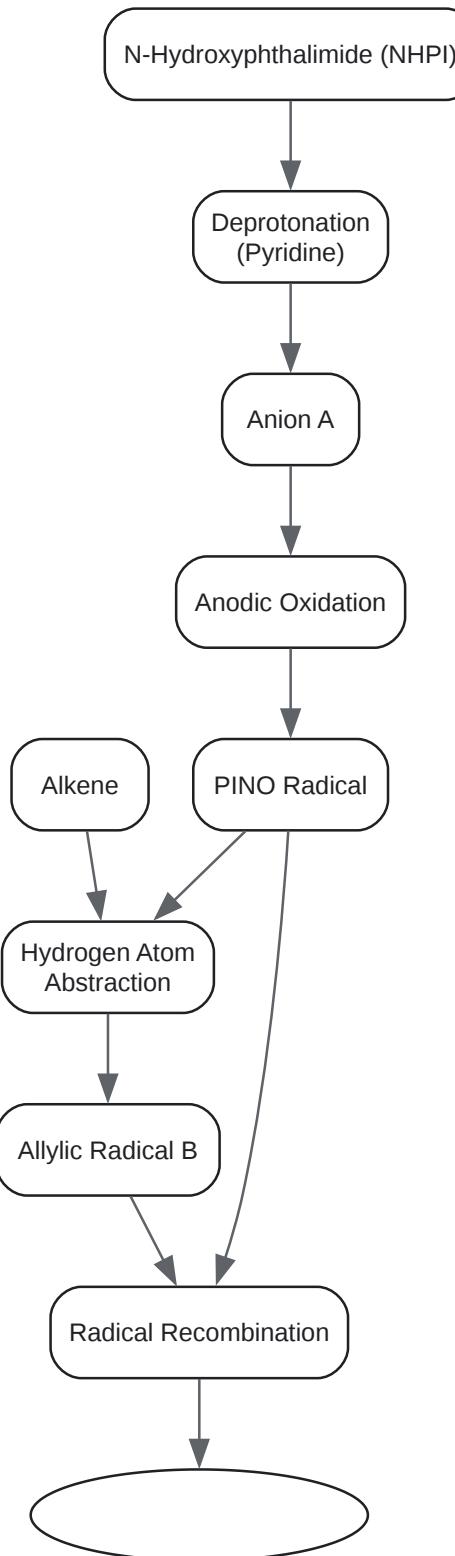
3.3. Mass Spectrometry[1]

High-resolution mass spectra (HRMS) are obtained using a Bruker micrOTOF II instrument with electrospray ionization (ESI). Measurements are performed in positive ion mode.


3.4. Infrared Spectroscopy

FTIR spectra are typically recorded on a spectrometer in the range of 4000-400 cm⁻¹. Samples can be prepared as KBr pellets or as a thin film on NaCl plates.

Experimental Workflow and Reaction Mechanism


The following diagrams illustrate the general workflow for the synthesis and characterization of **N-allyloxyphthalimides** and a proposed reaction mechanism for the electrochemical synthesis.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and characterization.

Proposed Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for electrochemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Allyloxyphthalimide: Structure and Spectral Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272531#n-allyloxyphthalimide-structure-and-spectral-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com